

Structure and molecular formula of 2-Chloro-3-methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Chloro-3-methoxy-5-nitropyridine
Cat. No.:	B1323517

[Get Quote](#)

An In-depth Technical Guide to 2-Chloro-3-methoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its structure, molecular formula, and key chemical properties. It also outlines a representative synthetic protocol and expected analytical characterizations, offering a valuable resource for researchers engaged in the design and synthesis of novel pharmaceutical agents.

Chemical Structure and Molecular Formula

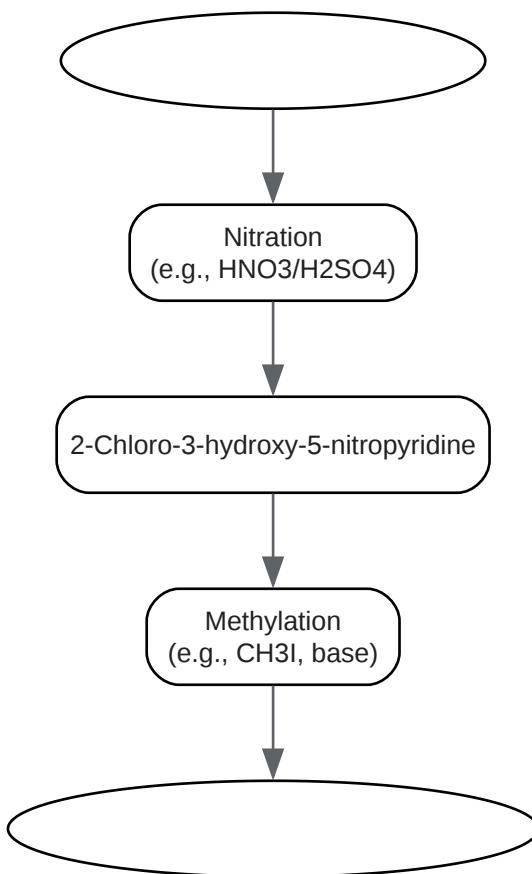
2-Chloro-3-methoxy-5-nitropyridine is a heterocyclic aromatic compound. The pyridine ring is substituted with a chlorine atom at the 2-position, a methoxy group at the 3-position, and a nitro group at the 5-position.

The molecular formula for this compound is $C_6H_5ClN_2O_3$.^[1]

Below is a diagram illustrating the chemical structure of **2-Chloro-3-methoxy-5-nitropyridine**.

Caption: Chemical structure of **2-Chloro-3-methoxy-5-nitropyridine**.

Physicochemical Properties


A summary of the key physicochemical properties of **2-Chloro-3-methoxy-5-nitropyridine** is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃	[1]
Molecular Weight	188.57 g/mol	[1]
CAS Number	75711-00-1	[1]
Appearance	White powder or yellow crystalline solid	
Purity	≥98% (as reported by commercial suppliers)	
Storage Conditions	Store at 0-8 °C	

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-3-methoxy-5-nitropyridine** is not readily available in the searched literature, a plausible synthetic route can be devised based on established pyridine chemistry. A common approach involves the nitration of a pre-functionalized pyridine ring.

The logical workflow for a potential synthesis is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **2-Chloro-3-methoxy-5-nitropyridine**.

Representative Experimental Protocol

Step 1: Nitration of 2-Chloro-3-hydroxypyridine

- To a cooled (0-5 °C) solution of 2-chloro-3-hydroxypyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
- The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried to yield 2-chloro-3-hydroxy-5-nitropyridine.

Step 2: Methylation of 2-Chloro-3-hydroxy-5-nitropyridine

- 2-Chloro-3-hydroxy-5-nitropyridine is dissolved in a suitable solvent such as acetone or DMF.
- A base, for example, potassium carbonate, is added to the solution, followed by the dropwise addition of a methylating agent like methyl iodide.
- The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).
- The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
- The crude **2-Chloro-3-methoxy-5-nitropyridine** can be purified by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of the synthesized **2-Chloro-3-methoxy-5-nitropyridine** would be confirmed using standard analytical techniques. The expected data is summarized below.

Analytical Technique	Expected Data
¹ H NMR	Signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and nitro groups.
¹³ C NMR	Resonances for the five carbon atoms of the pyridine ring and the one carbon of the methoxy group.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C-Cl, C-O, C=N, C=C, and N-O (from the nitro group) stretching vibrations.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (188.57 g/mol).

Applications in Research and Drug Development

2-Chloro-3-methoxy-5-nitropyridine serves as a valuable intermediate in the synthesis of more complex molecules. The chloro and nitro groups are particularly useful functional handles for further chemical transformations. For instance, the chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, and the nitro group can be reduced to an amine, which can then be further functionalized. These properties make it an attractive starting material for the development of novel compounds with potential activities in areas such as:

- Antimicrobial agents
- Anti-inflammatory drugs
- Agrochemicals, including herbicides and fungicides.^[2]

Its utility as a building block allows for the systematic exploration of chemical space in the quest for new and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-3-methoxy-5-nitropyridine | C₆H₅CIN₂O₃ | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Structure and molecular formula of 2-Chloro-3-methoxy-5-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323517#structure-and-molecular-formula-of-2-chloro-3-methoxy-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com